4,5-Bis(4-methoxyphenyl)-1,2-oxazole
CAS No.:
Cat. No.: VC11156894
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15NO3 |
|---|---|
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | 4,5-bis(4-methoxyphenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 |
| Standard InChI Key | YHLCZGJRMRMYLT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4,5-bis(4-methoxyphenyl)-1,2-oxazole is CHNO, with a molecular weight of 357.41 g/mol. The oxazole core (CHNO) is functionalized with two 4-methoxyphenyl groups, each contributing a methoxy (-OCH) substituent at the para position of the benzene ring. Key structural features include:
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Oxazole ring: A planar, aromatic heterocycle contributing to electronic delocalization.
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Methoxyphenyl groups: Electron-donating methoxy groups enhance solubility and influence electronic properties.
The compound’s polar surface area (PSA) is estimated at 69.79 Å, and its logP (octanol-water partition coefficient) is approximately 6.32, indicating high lipophilicity . These properties suggest moderate solubility in organic solvents like dichloromethane or ethyl acetate.
Synthetic Methodologies
Copper-Catalyzed Cycloaddition
A regioselective synthesis route for polyarylated oxazoles involves Cu(I)-mediated cyclization. For example, 2-(4-methoxyphenyl)-4,5-diphenyloxazole (a structural analog) was synthesized via a one-pot reaction using:
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Alkyne precursors: 1,2-Diphenylethyne.
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Nitrile substrates: 4-Methoxybenzonitrile.
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Catalyst: Cu(OAc) (10 mol%) and BF·EtO (1 equiv).
This method achieves 90% yield for analogous compounds, suggesting adaptability for 4,5-bis(4-methoxyphenyl)-1,2-oxazole by substituting phenyl groups with 4-methoxyphenyl moieties .
Cyclocondensation Reactions
Early oxazole syntheses, such as those reported by Klose et al. (1983), involve cyclocondensation of α-haloketones with amides. For instance, 2-(4-fluorophenyl)sulfanyl-4,5-bis(4-methoxyphenyl)-1,3-oxazole was prepared using thioamide precursors under acidic conditions . While this targets a 1,3-oxazole isomer, similar strategies could be modified for 1,2-oxazoles by adjusting reaction kinetics and substituent positions.
Physicochemical Properties
Experimental data for 4,5-bis(4-methoxyphenyl)-1,2-oxazole remains sparse, but properties can be extrapolated from related compounds:
| Property | Value (Estimated) | Source Compound |
|---|---|---|
| Melting Point | 110–112°C | 2-(4-Methoxyphenyl)-4,5-diphenyloxazole |
| LogP | 6.32 | 2-(4-Fluorophenyl)sulfanyl analog |
| Solubility in DMSO | >10 mM | N-Benzyl oxazole derivatives |
The methoxy groups improve solubility in polar aprotic solvents compared to non-functionalized aryloxazoles.
Comparative Analysis with Analogous Oxazoles
The para-methoxy substituents in 4,5-bis(4-methoxyphenyl)-1,2-oxazole likely improve bioavailability and target selectivity compared to non-functionalized analogs.
Research Gaps and Future Directions
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Synthetic Optimization: Developing scalable routes using earth-abundant catalysts.
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Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR).
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Materials Applications: Investigating optoelectronic properties for OLEDs or sensors.
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